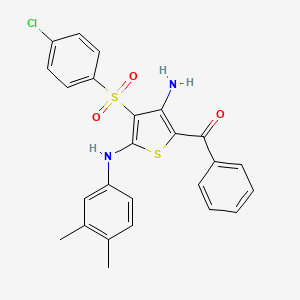

5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine

Description

5-Benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine is a thiophene-based diamino derivative with a benzoyl group at position 5, a 4-chlorobenzenesulfonyl moiety at position 3, and a 3,4-dimethylphenyl substituent at the N2 position. The 3,4-dimethylphenyl group contributes steric bulk and lipophilicity, which may affect solubility and binding affinity in biological systems.

Properties

IUPAC Name |

[3-amino-4-(4-chlorophenyl)sulfonyl-5-(3,4-dimethylanilino)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O3S2/c1-15-8-11-19(14-16(15)2)28-25-24(33(30,31)20-12-9-18(26)10-13-20)21(27)23(32-25)22(29)17-6-4-3-5-7-17/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKNXIWGKXGCKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene groups.

Reduction: Reduction reactions can target the sulfonyl and carbonyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific functional groups targeted. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound has potential applications in drug development. Its structural features suggest it could interact with biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore these possibilities.

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives from the evidence, focusing on core heterocycles, substituents, and functional groups:

Key Observations:

- Electron-Withdrawing Effects : The target compound’s 4-chlorobenzenesulfonyl group parallels the sulfonyl substituents in compounds [4–9] (), which enhance thermal stability and influence π-π stacking in biological targets .

- Steric and Lipophilic Effects : The 3,4-dimethylphenyl group in the target compound introduces greater steric hindrance compared to the 2,4-difluorophenyl group in ’s derivatives, which may reduce solubility but improve membrane permeability .

Biological Activity

5-benzoyl-3-(4-chlorobenzenesulfonyl)-N2-(3,4-dimethylphenyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention due to its diverse biological activities. This article compiles findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring system substituted with a benzoyl group and a sulfonyl moiety. This structural configuration is significant as it influences the compound's biological activity. Thiophene derivatives are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.

1. Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit notable anti-inflammatory properties. For instance, compounds with similar structural features have demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory process. In particular, one study reported an IC50 value of 29.2 µM for 5-lipoxygenase (5-LOX) inhibition by related thiophene compounds . The presence of specific substituents such as methyl and methoxy groups enhances this activity.

2. Anticancer Potential

The anticancer activity of thiophene derivatives has been extensively studied. For example, a review highlighted that thiophene-based compounds have shown promise in various cancer models due to their ability to induce apoptosis and inhibit tumor growth . The compound may exert similar effects through modulation of key signaling pathways involved in cancer progression.

3. Antimicrobial Properties

Thiophene derivatives have also been evaluated for their antimicrobial activity. Studies have shown that certain thiophene compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A related study found that modifications in the thiophene structure can lead to enhanced antibacterial potency . The specific activity of this compound against various pathogens remains to be fully characterized but is expected to be promising based on its structural analogs.

The mechanisms underlying the biological activities of thiophene derivatives often involve:

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit enzymes involved in inflammatory pathways, thereby reducing cytokine production.

- Gene Expression Modulation : Some studies have shown that thiophene derivatives can modulate gene expression related to inflammation and cancer cell proliferation .

- Reactive Oxygen Species (ROS) Regulation : Thiophene compounds may influence oxidative stress pathways, contributing to their anticancer effects by promoting apoptosis in cancer cells.

Case Studies

Several case studies have explored the efficacy of thiophene derivatives in preclinical models:

- Inflammation Models : In vivo studies demonstrated that certain thiophene compounds significantly reduced inflammation markers in carrageenan-induced paw edema models .

- Cancer Cell Lines : In vitro assays on various cancer cell lines revealed that thiophene derivatives can selectively induce cytotoxicity in cancer cells while sparing normal cells .

Data Summary

The following table summarizes key findings related to the biological activity of thiophene derivatives:

| Activity Type | Compound Example | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Thiophene derivative A | 29.2 µM | COX/LOX inhibition |

| Anticancer | Thiophene derivative B | Varies | Induction of apoptosis |

| Antimicrobial | Thiophene derivative C | Varies | Bacterial growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.